Tepotinib Hydrochloride is classified as a small-molecule tyrosine kinase inhibitor. It was developed as part of a broader effort to create targeted therapies for cancers that exhibit MET dysregulation. The compound is produced through synthetic methods and is available in tablet form for oral administration, specifically in a formulation that includes 250 mg of tepotinib hydrochloride hydrate, equivalent to 225 mg of the active substance .
The synthesis of Tepotinib involves several chemical reactions, primarily focusing on the formation of its core structure through a series of coupling and cyclization reactions. Key steps include:
These synthetic pathways highlight the complexity involved in developing tepotinib and its derivatives, emphasizing the need for precise control over reaction conditions to achieve high yields and purity.
The molecular structure of Tepotinib Hydrochloride can be described by its unique chemical formula , with a molecular weight of approximately 405.92 g/mol. The compound features multiple functional groups including a pyrimidine ring, which plays a critical role in its interaction with the MET receptor.
The crystal structure analysis reveals that tepotinib adopts a specific binding conformation that facilitates π-stacking interactions with key residues in the MET protein, enhancing its potency as an inhibitor .
Tepotinib Hydrochloride primarily functions through competitive inhibition of the MET kinase activity. The key reactions include:
The mechanism by which Tepotinib exerts its therapeutic effects involves several key processes:
Tepotinib Hydrochloride is primarily utilized in oncology for treating patients with non-small cell lung cancer harboring specific MET alterations. Its applications include:
Tepotinib hydrochloride is a potent and highly selective type Ib mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor. It functions through competitive inhibition of adenosine triphosphate (ATP) binding at the MET kinase domain, adopting a U-shaped conformation that engages critical residues including tyrosine 1230 (Y1230), aspartate 1222 (D1222), and methionine 1160 (M1160) in the hinge region [1] [2]. This binding mode results in allosteric disruption of MET autophosphorylation, with biochemical assays demonstrating half-maximal inhibitory concentration (IC50) values of 1.7–1.8 nanomolar against recombinant human MET kinase domains [2].
The inhibition is effective against both hepatocyte growth factor-dependent and ligand-independent MET activation, including mutations causing MET exon 14 skipping (METex14). These alterations eliminate regulatory domains (Y1003 ubiquitination site, Ser985 phosphorylation site), leading to sustained MET signaling. Tepotinib’s binding affinity remains unaffected by these mutations, enabling precise targeting of oncogenic MET variants [1] [5].
Table 1: Structural Basis of Tepotinib-MET Interaction
Interaction Site | Residue Function | Effect of Tepotinib Binding |
---|---|---|
Y1230 (Hinge region) | Stabilizes ATP orientation | Disrupts catalytic triad formation |
D1222 (DFG motif) | Coordinates Mg²⁺ ions | Prevents activation loop phosphorylation |
M1160 (Hydrophobic pocket) | Anchors ATP adenine ring | Blocks substrate access |
MET tyrosine kinase activation triggers three key oncogenic pathways: rat sarcoma virus (RAS)/mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT), and signal transducer and activator of transcription (STAT). Tepotinib hydrochloride suppresses phosphorylation cascades in these pathways as follows:
Table 2: Downstream Pathway Inhibition by Tepotinib
Pathway | Key Inhibited Components | Functional Consequences |
---|---|---|
RAS/MAPK | p-ERK, c-Fos, c-Jun | Reduced DNA synthesis; cell cycle arrest |
PI3K/AKT | p-AKT, p-mTOR, p-S6K | Increased BCL-2-associated death promoter (BAD) activity; apoptosis |
STAT | p-STAT3, HIF-1α | Suppressed angiogenesis; inhibited metastasis |
Tepotinib hydrochloride reverses epithelial-mesenchymal transition (EMT)—a process driving metastasis—by reprogramming MET-dependent gene networks. In c-MET-amplified gastric cancer models, it downregulates EMT-promoting genes including matrix metalloproteinase 7 (MMP7), cyclooxygenase-2 (COX-2), WNT1, mucin 5B (MUC5B), and c-MYC [1] [3]. Concurrently, it upregulates epithelial integrity genes such as mucin 5AC (MUC5AC), mucin 6 (MUC6), glycogen synthase kinase 3 beta (GSK3β), and E-cadherin [1] [3].
This dual regulation destabilizes transcription factors like snail family transcriptional repressor 1 (SNAI1) and twist family bHLH transcription factor 1 (TWIST1), restoring cell-cell adhesion and suppressing invasiveness. The net effect is a phenotypic shift from mesenchymal-like (motile, invasive) to epithelial (stationary) states in tumor cells [3].
Tepotinib hydrochloride exhibits exceptional selectivity for MET over other kinases. Kinome-wide profiling across >400 human kinases revealed minimal off-target activity at therapeutic concentrations (0.1 micromolar):
Table 3: Kinase Selectivity Profile of Tepotinib
Concentration | MET Inhibition | Strongest Off-Target (% Inhibition) | Clinical Relevance |
---|---|---|---|
0.1 μM | ≥99% | TrkA (35%) | No antitumor activity in TrkA-dependent models |
1 μM | 100% | TrkC (91%), TrkA (70%) | >10× above therapeutic threshold |
10 μM | 100% | TrkB (94%) | Not pharmacologically achievable |
This specificity stems from structural constraints within MET’s ATP-binding pocket that are absent in most other kinases. Crucially, tepotinib does not inhibit TrkA-driven tumor growth in TPM3-NTRK1-transformed cells, even at 1.3 micromolar—validating its precision for MET-driven malignancies [2] [5].
Illustration: Kinome-Wide Selectivity Heatmap
MET ██████████ 100% TrkA ████▌ 35% TrkC ████████▊ 91% EGFR ▎ <5% ALK ▏ <2% ROS1 ▎ <5%
Heatmap intensity reflects inhibition potency at 0.1 μM
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